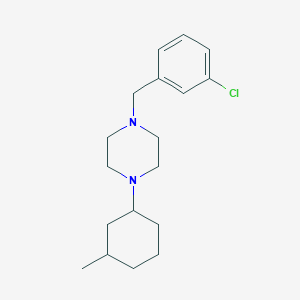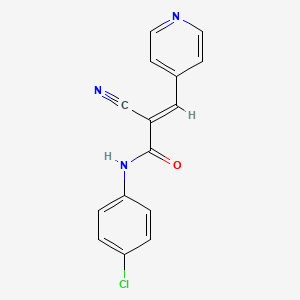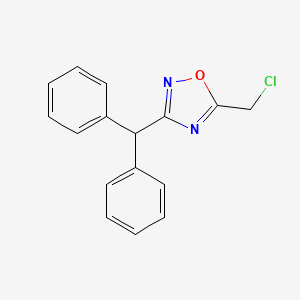![molecular formula C11H10N6O2 B10887414 N-(3,5-dimethyl-1,2-oxazol-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10887414.png)
N-(3,5-dimethyl-1,2-oxazol-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-(3,5-DIMETHYL-4-ISOXAZOLYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a heterocyclic compound that has garnered significant interest due to its unique structure and potential applications in various fields. This compound features a triazolopyrimidine core fused with an isoxazole ring, which imparts distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(3,5-DIMETHYL-4-ISOXAZOLYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and other related compounds in the presence of triethylamine . The reaction conditions often include refluxing in ethanol or other suitable solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N~2~-(3,5-DIMETHYL-4-ISOXAZOLYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the isoxazole ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N~2~-(3,5-DIMETHYL-4-ISOXAZOLYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N2-(3,5-DIMETHYL-4-ISOXAZOLYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with various molecular targets. It is known to inhibit enzymes involved in DNA synthesis and repair, leading to cell cycle arrest and apoptosis in cancer cells . The compound also exhibits antimicrobial activity by disrupting bacterial cell wall synthesis and function .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: Known for its antifungal and anticancer properties.
Isoxazole: Exhibits a wide range of biological activities, including anti-inflammatory and antimicrobial effects.
Thiadiazole: Used in the synthesis of pharmaceuticals with antimicrobial and anticancer activities.
Uniqueness
N~2~-(3,5-DIMETHYL-4-ISOXAZOLYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is unique due to its fused ring structure, which combines the properties of both triazole and isoxazole rings. This fusion enhances its stability and broadens its spectrum of biological activities, making it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C11H10N6O2 |
|---|---|
Molecular Weight |
258.24 g/mol |
IUPAC Name |
N-(3,5-dimethyl-1,2-oxazol-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C11H10N6O2/c1-6-8(7(2)19-16-6)13-10(18)9-14-11-12-4-3-5-17(11)15-9/h3-5H,1-2H3,(H,13,18) |
InChI Key |
OTEAJPOYFTVNHX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)NC(=O)C2=NN3C=CC=NC3=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(butan-2-yl)-7-[3-(difluoromethoxy)phenyl]-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B10887332.png)
![[4-(4-Chlorobenzyl)piperazin-1-yl][1-(methylsulfonyl)piperidin-3-yl]methanone](/img/structure/B10887341.png)
![Dipropan-2-yl 5-[(cyclopropylcarbonyl)amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B10887348.png)
![methyl 2-[(4-chloro-1H-pyrazol-1-yl)methyl]-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B10887351.png)

![2-(4-Nitrophenyl)-2-oxoethyl 2-[(4-nitrophenyl)sulfanyl]benzoate](/img/structure/B10887373.png)


![2-oxo-2-[(4-sulfamoylphenyl)amino]ethyl [(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetate](/img/structure/B10887384.png)
![2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-N-[4-(methylsulfamoyl)phenyl]benzamide](/img/structure/B10887389.png)
![2-{[4-amino-6-oxo-1-(prop-2-en-1-yl)-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide](/img/structure/B10887392.png)
![(2E)-2-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzylidene}hydrazinecarboxamide](/img/structure/B10887396.png)
![Ethyl 5-carbamoyl-4-methyl-2-({[2-(5-methylthiophen-2-yl)quinolin-4-yl]carbonyl}amino)thiophene-3-carboxylate](/img/structure/B10887407.png)

